4-(tert-butoxy)-3-methylbut-1-yne
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Overview
Description
The compound “4-(tert-butoxy)-3-methylbut-1-yne” seems to be a complex organic compound. It likely contains a tert-butoxy group, which is a common protecting group in organic synthesis . The tert-butoxy group is known for its electron-donating and resonance effects, allowing them to be polymerized by cationic, anionic, and radical mechanisms .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for preparing compounds with tert-butoxy groups. For example, a preparation method of 4-t-butoxy chlorobenzene involves using p-chlorophenol and isobutene as main reaction materials . Another method involves the use of tert-butyl hydroperoxide as a terminal oxidant in the presence of catalytic amounts of tetrabutylammonium iodide and imidazole .
Chemical Reactions Analysis
The tert-butoxy group is known to participate in various chemical reactions. For instance, tert-butoxides have been used as precursors for atomic layer deposition of alkali metal-containing thin films . Also, di-tert-butyl dicarbonate, a compound containing two tert-butoxy groups, reacts with amines to give N-tert-butoxycarbonyl or Boc derivatives .
properties
{ "Design of the Synthesis Pathway": "The synthesis of 4-(tert-butoxy)-3-methylbut-1-yne can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final step of adding the alkyne functional group.", "Starting Materials": ["tert-butyl alcohol", "3-methyl-2-butanone", "sodium hydride", "acetylene"], "Reaction": ["Step 1: Convert tert-butyl alcohol to tert-butyl bromide using hydrobromic acid", "Step 2: React tert-butyl bromide with sodium hydride to form tert-butyl sodium", "Step 3: Add 3-methyl-2-butanone to the reaction mixture to form an intermediate compound", "Step 4: React the intermediate compound with acetylene to form 4-(tert-butoxy)-3-methylbut-1-yne"] } | |
CAS RN |
2228819-02-9 |
Molecular Formula |
C9H16O |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
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